Cas no 15880-01-0 (Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-)

Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-
- 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid
- 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
- QWOIQKXIBFKZKN-UHFFFAOYSA-N
- MFCD01096406
- NSC404302
- 3-(2,4,6-Trimethylbenzoyl)-propionic acid
- 15880-01-0
- NSC-404302
- 4-mesityl-4-oxobutanoic acid
- 4-(2,4,6-TRIMETHYLPHENYL)-4-OXOBUTYRIC ACID,97%
- AKOS000162980
- 4-(2,4,6-TRIMETHYLPHENYL)-4-OXOBUTYRICACID
- DTXSID90323558
- Benzenebutanoic acid, 2,4,6-trimethyl-gamma-oxo-
- SCHEMBL8215067
-
- MDL: MFCD01096406
- Inchi: InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
- InChI Key: QWOIQKXIBFKZKN-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C
Computed Properties
- Exact Mass: 220.10998
- Monoisotopic Mass: 220.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.115
- Melting Point: 107 °C
- Boiling Point: 400.4°Cat760mmHg
- Flash Point: 210.1°C
- Refractive Index: 1.536
- PSA: 54.37
- LogP: 2.65930
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207530-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 1g |
£352.00 | 2022-02-28 | |
A2B Chem LLC | AA81293-2g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 2g |
$725.00 | 2024-04-20 | |
Crysdot LLC | CD12137214-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 95+% | 1g |
$316 | 2024-07-23 | |
Fluorochem | 207530-2g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 2g |
£613.00 | 2022-02-28 | |
Fluorochem | 207530-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 5g |
£1447.00 | 2022-02-28 | |
A2B Chem LLC | AA81293-1g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 1g |
$435.00 | 2024-04-20 | |
Crysdot LLC | CD12137214-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 95+% | 5g |
$1156 | 2024-07-23 | |
A2B Chem LLC | AA81293-5g |
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid |
15880-01-0 | 97% | 5g |
$1650.00 | 2024-04-20 |
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- Related Literature
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1. The effects of H-bonding and sterics on the photoreactivity of a trimethyl butyrophenone derivativeQian Li,Jagadis Sankaranarayanan,Michael Hawk,Vivian T. Tran,Jessica L. Brown,Anna D. Gudmundsdottir Photochem. Photobiol. Sci. 2012 11 744
Additional information on Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-
Introduction to Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- (CAS No. 15880-01-0)
Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- (CAS No. 15880-01-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, plays a pivotal role in the development of novel therapeutic agents and advanced chemical research methodologies. The CAS number 15880-01-0 serves as a unique identifier, ensuring precise classification and recognition within scientific communities.
The molecular formula of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- is C11H14O3, reflecting its complex composition and functional diversity. The presence of multiple substituents, including methyl groups and an ester functionality, contributes to its reactivity and potential applications in synthetic chemistry. This compound is particularly valued for its role as an intermediate in the synthesis of more complex molecules, including certain classes of pharmaceuticals and agrochemicals.
In recent years, the study of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- has been intensified due to its promising applications in drug discovery. Researchers have been exploring its potential as a building block for designing molecules with enhanced pharmacological properties. The structural motifs present in this compound have been found to exhibit interesting biological activities, making it a subject of extensive interest in medicinal chemistry.
One of the most compelling aspects of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- is its versatility in chemical transformations. The compound's ability to undergo various reactions under controlled conditions allows chemists to modify its structure in multiple ways. This flexibility is crucial for the development of tailored synthetic pathways that can lead to the creation of novel compounds with specific functionalities. For instance, the ester group in this molecule can be hydrolyzed or transesterified to yield different derivatives, each with unique properties and applications.
The latest advancements in computational chemistry have further enhanced the understanding of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo-'s reactivity. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for designing drugs that can bind more effectively to their intended receptors or enzymes. By leveraging computational tools, researchers can predict the outcomes of chemical reactions with high accuracy, thereby streamlining the drug discovery process.
Moreover, the synthesis of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- has been optimized through various methodologies to improve yield and purity. Catalytic processes have been particularly effective in enhancing the efficiency of its production. The use of transition metal catalysts has enabled the formation of desired intermediates with minimal byproducts. Such advancements not only reduce costs but also make the synthesis process more environmentally friendly.
The applications of Benzenebutanoic acid,2,4,6-trimethyl-g-oxo- extend beyond pharmaceuticals into other areas such as materials science and industrial chemistry. Its unique structural features make it a valuable precursor for synthesizing polymers and specialty chemicals. For instance, certain derivatives of this compound have been explored as monomers for creating high-performance polymers with enhanced thermal stability and mechanical strength.
In conclusion, Benzenebutanoic acid, CAS No. 15880-01-0, represents a fascinating subject of study in organic chemistry and pharmaceutical research. Its complex structure and versatile reactivity make it a cornerstone in the development of novel compounds with significant biological activities. As research continues to uncover new applications for this compound, Benzenebutanoic acid, CAS No. 15880-01-0, is poised to play an increasingly important role in advancing both academic research and industrial applications.
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